Spirapril Hydrochloride

Hypertension Pharmacology Cardiovascular

Researchers studying hypertension or heart failure in renal-impaired models face a critical challenge: drug accumulation and toxicity from renally-cleared ACE inhibitors. Spirapril Hydrochloride solves this with its dual renal/hepatic elimination pathway, requiring no dose adjustment even in advanced renal failure (CrCl <20 ml/min). Key advantages: - 9.6% improvement in LVEF over enalapril for cardiac remodeling studies. - Preclinical data show reduced cough induction vs. enalapril (1 mg/kg). - High in vitro potency (spiraprilat IC₅₀ = 0.8 nM). - Once-daily dosing enabled by long elimination half-life. Supplied with ≥98% purity; ambient shipping for streamlined global procurement.

Molecular Formula C22H31ClN2O5S2
Molecular Weight 503.1 g/mol
CAS No. 94841-17-5
Cat. No. B023658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirapril Hydrochloride
CAS94841-17-5
Synonyms(8S)-7-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid Monohydrochloride;  Renormax;  Renpress;  Sandopril;  TI 211-950; 
Molecular FormulaC22H31ClN2O5S2
Molecular Weight503.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl
InChIInChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1
InChIKeyCLDOLNORSLLQDI-OOAIBONUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirapril Hydrochloride: Scientific Selection Guide


Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat [1]. It belongs to the dicarboxylate class of ACE inhibitors, lacking a sulfhydryl group [2]. Spirapril is indicated for the management of hypertension and congestive heart failure, and it is distinguished by its dual renal/hepatic elimination and a long elimination half-life, enabling once-daily dosing [3].

Pathway Target ACE inhibition / RAS pathway studies Prodrug requiring in vivo activation to spiraprilat
Elimination Profile Dual renal–hepatic clearance model Supports renal impairment research without dose adjustment
Assay Use Context ACE inhibitor comparator tool compound Reported class-level reference for potency and endpoint studies
Dosing Model Once-daily exposure model Long elimination half-life supports sustained-target engagement studies

Spirapril Hydrochloride: Generic Substitution Risks


While many ACE inhibitors share a common mechanism of action, critical pharmacokinetic and pharmacodynamic differences preclude simple therapeutic interchange. Spirapril exhibits a unique dual elimination pathway (both renal and hepatic), which contrasts with the primarily renal elimination of agents like enalapril and lisinopril [1]. This distinction is clinically meaningful in specific patient populations, such as those with renal impairment, where spirapril does not require dose adjustment to avoid accumulation [2]. Furthermore, comparative studies have revealed differential effects on regional blood flow and functional outcomes that are not uniform across the class, underscoring the need for evidence-based selection based on specific patient and study requirements [3].

Spirapril Dual renal–hepatic elimination No accumulation in advanced renal impairment
Typical ACE Inhibitors (e.g. enalapril, lisinopril) Predominantly renal clearance Dose reduction required in renal impairment
Spirapril (reported) Greater DBP reduction at fixed 6 mg dose Endpoint context may differ from titrated comparators
Enalapril (titrated 5–20 mg) Variable DBP response with individual titration Endpoint magnitude may not transfer directly
Spirapril (preclinical) Lower cough induction at 1 mg/kg p.o. Reported tolerability endpoint context
Enalapril (preclinical) Significant, dose-dependent cough increase Cough-model response may differ across strains

Spirapril Hydrochloride: Comparative Evidence Guide


Blood Pressure Reduction vs. Enalapril

In a direct head-to-head clinical trial of 251 patients with mild-to-moderate hypertension, spirapril 6 mg once daily demonstrated greater reductions in diastolic blood pressure (DBP) compared to individually titrated enalapril (5-20 mg once daily) [1]. Both drugs significantly reduced DBP compared to placebo, but the magnitude of reduction was greater with spirapril at both peak and trough levels [1].

DBP Reduction vs. Enalapril
Head-to-head
Peak Δ -2.6 mmHg; Trough Δ -2.3 mmHg
Spirapril 6 mg vs. enalapril 5–20 mg; n=251
Reported greater DBP endpoint reduction at fixed dose
Multicenter, placebo-controlled; weeks 4 and 8
Hypertension Pharmacology Cardiovascular

LVEF Improvement vs. Enalapril in Heart Failure

In a 6-month, prospective, comparative study of patients with coronary heart disease-caused chronic heart failure (CHF), spirapril (mean dose 5±1.3 mg/d) led to a numerically greater increase in left ventricular ejection fraction (LVEF) compared to enalapril (mean dose 18.3±9.0 mg/d) [1].

LVEF Change in CHF
Head-to-head
Spirapril +9.6% vs. enalapril +7.0%
Δ +2.6%; spirapril n=29, enalapril n=32
Reported LVEF endpoint improvement in CHF model
6-month follow-up; CHD-caused chronic heart failure
Heart Failure Cardiology Echocardiography

Cough Induction vs. Enalapril (Preclinical)

In a rat model of capsaicin-induced cough, chronic treatment with spirapril at a lower dose (1 mg/kg p.o.) did not significantly enhance cough frequency, whereas enalapril significantly and dose-dependently increased coughs at both 1 and 3 mg/kg doses [1]. This suggests a potentially lower cough-inducing potential for spirapril.

Cough Induction (Rat Model)
Head-to-head
Spirapril 1 mg/kg: no significant cough
Enalapril 1–3 mg/kg: significant, dose-dependent cough
Reported lower cough-model response at tested dose
Capsaicin-induced cough in conscious rats; chronic p.o.
Adverse Effects Pharmacology Preclinical

Pharmacokinetics in Renal Impairment

Spirapril is eliminated via both renal and hepatic pathways. In contrast to many ACE inhibitors (e.g., enalapril, lisinopril) that rely predominantly on renal clearance and require dose reduction in renal impairment, spirapril does not accumulate in patients with advanced renal failure (creatinine clearance <20 ml/min) [1].

Accumulation in Renal Failure
Class-level
No accumulation at CrCl below threshold
Typical ACE inhibitors require 50–75% dose reduction
Supports dual-elimination pathway context
Class-level inference; verify per study protocol
Pharmacokinetics Renal Impairment Drug Safety

In Vitro and In Vivo Potency vs. Enalapril

In preclinical development, spirapril and its active metabolite spiraprilat demonstrated greater potency than enalapril and enalaprilat, respectively. In anesthetized rats, intravenous spirapril was more potent than enalapril, and in vitro, spiraprilat (IC50 0.8 nM) was more potent than enalaprilat [1]. In conscious rats, spirapril showed potent and sustained activity at lower oral doses (0.03-1 mg/kg) compared to enalapril (0.1-1 mg/kg) [1].

In Vitro & In Vivo Potency
Head-to-head
Spiraprilat IC50 0.8 nM
Oral effective dose 0.03–1 mg/kg vs. enalapril 0.1–1 mg/kg
Reported higher assay potency and sustained in vivo activity
Conscious rat model and in vitro ACE inhibition assay
Pharmacology Drug Discovery Preclinical

Spirapril Hydrochloride: Key Application Scenarios


LVEF Improvement in Heart Failure Studies

For investigators studying chronic heart failure, spirapril offers a quantifiable advantage over enalapril in improving left ventricular ejection fraction (LVEF) [1]. The 9.6% increase in LVEF observed in clinical studies [1] makes spirapril a compelling tool for research focused on cardiac remodeling and functional recovery. This differentiation is critical for studies where maximizing ejection fraction improvement is a primary endpoint.

Hypertension with Renal Impairment

In both clinical practice and research involving hypertensive patients with renal insufficiency, spirapril's dual elimination pathway is a key differentiator [1]. The evidence that no dose adjustment is required even in advanced renal failure (CrCl <20 ml/min) [1] directly addresses the safety concern of drug accumulation seen with renally-cleared ACE inhibitors like enalapril and lisinopril. This simplifies treatment protocols and reduces the risk of adverse events, making spirapril a preferred agent for studies in this patient population.

Adverse Effect Comparison Studies

For research programs aiming to minimize the common side effect of ACE inhibitor-induced cough, spirapril presents a quantifiable advantage. Preclinical data show that spirapril, at a dose of 1 mg/kg, does not significantly induce cough, unlike enalapril [1]. This makes spirapril an ideal candidate for studies where patient tolerability and adherence are key outcomes, or for investigating the mechanisms underlying ACE inhibitor-related cough.

Long-Acting ACE Inhibitor Development

In drug discovery, spirapril's high in vitro potency (spiraprilat IC50 = 0.8 nM) and sustained in vivo activity at lower doses compared to enalapril [1] make it a valuable reference compound. Its pharmacokinetic profile, characterized by a long half-life enabling once-daily dosing [2], serves as a benchmark for developing next-generation ACE inhibitors with improved efficacy and dosing convenience.

Application
Selection Property
Validation Focus
Cardiac remodeling research
Reported LVEF endpoint difference
LVEF improvement model validation
Renal impairment model studies
Dual-elimination pathway profile
Exposure-model review in renal models
Tolerability endpoint comparison
Cough-model response context
Capsaicin-induced cough model verification
ACE inhibition mechanism studies
Assay potency and sustained activity
In vitro IC50 and in vivo dose–response validation

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39 linked technical documents
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